Cas no 23363-08-8 (1,6-Digalloyl-β-D-glucose)

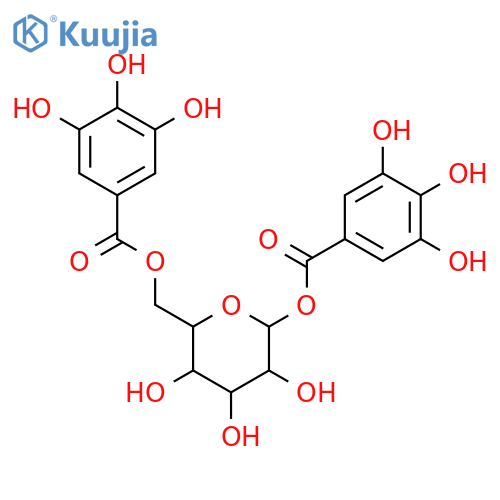

1,6-Digalloyl-β-D-glucose structure

商品名:1,6-Digalloyl-β-D-glucose

1,6-Digalloyl-β-D-glucose 化学的及び物理的性質

名前と識別子

-

- b-D-Glucopyranose,1,6-bis(3,4,5-trihydroxybenzoate)

- 1,6-Digalloyl glucopyranose

- 1,6-Digalloyl-b-D-glucose

- 1,6-Di-O-galloyl-b-D-glucopyranose

- 1,6-Di-O-galloyl-b-D-glucose

- 1,6-O-Digalloyl-b-D-glucopyranose

- Glucopyranose,1,6-digallate, b-D-(8CI)

- 1,6-Digalloyl-beta-D-glucopyranose

- 4-Quinoxaline mono-N-oxide

- beta-D-Glucopyranose, 1,6-bis(3,4,5-trihydroxybenzoate)

- SCHEMBL10379318

- NCGC00180345-01

- C04101

- 1,6-di-o-galloylglucose

- 1,6-Di-O-galloyl-beta-D-glucose

- [(2R, 3S, 4S, 5R, 6S)-3, 4, 5-trihydroxy-6-(3, 4, 5-trihydroxybenzoyl)oxyoxan-2-yl]methyl 3, 4, 5-trihydroxybenzoate

- CHEMBL522251

- 1-O,6-O-Digalloyl-beta-D-glucose

- [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3,4,5-trihydroxybenzoyl)oxy-tetrahydropyran-2-yl]methyl 3,4,5-trihydroxybenzoate

- CHEBI:15723

- (2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(((3,4,5-trihydroxybenzoyl)oxy)methyl)tetrahydro-2H-pyran-2-yl 3,4,5-trihydroxybenzoate

- NCGC00180345-02![(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3,4,5-trihydroxybenzoyl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate

- 23363-08-8

- 1,6-Digalloyl-beta-D-glucose

- 1,6-bis-O-galloyl-beta-D-glucose

- 1,6-bis-O-(3,4,5-trihydroxybenzoyl)-beta-D-glucopyranose

- 2,5-Digalloylglucose

- MEGxp0_001021

- DTXSID301045329

- 3,4,5-trihydroxybenzoic acid [3,4,5-trihydroxy-6-(3,4,5- trihydroxybenzoyl)oxy-tetrahydropyran-2-yl]methyl ester

- ACon1_001593

- 1,6-Digalloyl glucose

- BDBM50460664

- AKOS040735262

- Q13423014

- [3,4,5-trihydroxy-6-(3,4,5-trihydroxybenzoyl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate

- NS00096997

- AKOS040739485

- SCHEMBL13430932

- Compound NP-007447

- 1,6-Di-O-galloyl-beta-glucose

- 1,6-Digalloyl-β-D-glucose

-

- インチ: 1S/C20H20O14/c21-8-1-6(2-9(22)13(8)25)18(30)32-5-12-15(27)16(28)17(29)20(33-12)34-19(31)7-3-10(23)14(26)11(24)4-7/h1-4,12,15-17,20-29H,5H2

- InChIKey: LYGRISUQIZNHGM-UHFFFAOYSA-N

- ほほえんだ: O1C(C(C(C(C1COC(C1C=C(C(=C(C=1)O)O)O)=O)O)O)O)OC(C1C=C(C(=C(C=1)O)O)O)=O

計算された属性

- せいみつぶんしりょう: 484.08530531 g/mol

- どういたいしつりょう: 484.08530531 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 9

- 水素結合受容体数: 14

- 重原子数: 34

- 回転可能化学結合数: 7

- 複雑さ: 695

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 5

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 484.4

- 疎水性パラメータ計算基準値(XlogP): -0.8

- トポロジー分子極性表面積: 244

じっけんとくせい

- ゆうかいてん: 204-206°C

1,6-Digalloyl-β-D-glucose 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D293195-1mg |

1,6-Digalloyl-β-D-glucose |

23363-08-8 | 1mg |

$144.00 | 2023-05-18 | ||

| TRC | D293195-10mg |

1,6-Digalloyl-β-D-glucose |

23363-08-8 | 10mg |

$1143.00 | 2023-05-18 | ||

| TRC | D293195-100mg |

1,6-Digalloyl-β-D-glucose |

23363-08-8 | 100mg |

$ 7600.00 | 2023-09-08 | ||

| TRC | D293195-2.5mg |

1,6-Digalloyl-β-D-glucose |

23363-08-8 | 2.5mg |

$299.00 | 2023-05-18 | ||

| TRC | D293195-5mg |

1,6-Digalloyl-β-D-glucose |

23363-08-8 | 5mg |

$586.00 | 2023-05-18 |

1,6-Digalloyl-β-D-glucose 関連文献

-

P. M. Dewick Nat. Prod. Rep. 1990 7 165

-

E. Haslam,Y. Cai Nat. Prod. Rep. 1994 11 41

23363-08-8 (1,6-Digalloyl-β-D-glucose) 関連製品

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 68551-17-7(Isoalkanes, C10-13)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬